The synthesis of (3R,4R)-Oxane-3,4-diol can be achieved through several methods:
Technical details in these methods often involve careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and enantiomeric purity.
The molecular structure of (3R,4R)-Oxane-3,4-diol features a six-membered ring with two hydroxyl groups. The key structural characteristics include:
C1CC(C(C1O)O)O
InChI=1S/C6H12O5/c7-1-2(8)4(9)5(10)6(3(1)11)12/h2-6,8-10H,1H2/t2-,3-,4+/m0/s1
(3R,4R)-Oxane-3,4-diol can participate in various chemical reactions:
Technical details regarding these reactions involve understanding the mechanisms by which hydroxyl groups can be transformed under acidic or basic conditions.
The mechanism of action for (3R,4R)-Oxane-3,4-diol primarily relates to its interactions in biological systems:
Data regarding its mechanism often includes kinetic studies that reveal how it interacts with specific enzymes or receptors in biological assays.
Relevant data analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to characterize its structure further.
(3R,4R)-Oxane-3,4-diol has several scientific uses:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1